molecular formula C12H17N3O2 B14066740 [(4-Butoxyphenyl)methylideneamino]urea CAS No. 3371-90-2

[(4-Butoxyphenyl)methylideneamino]urea

Cat. No.: B14066740
CAS No.: 3371-90-2
M. Wt: 235.28 g/mol
InChI Key: GADFIULHCSPJFO-UHFFFAOYSA-N
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Description

[(4-Butoxyphenyl)methylideneamino]urea, also known as 4-butoxybenzaldehyde semicarbazone, is a chemical compound of significant interest in specialized organic and medicinal chemistry research. It belongs to the semicarbazone class of compounds, which are characterized by a urea core linked to a methylideneamino group. This structural motif is commonly investigated for its ability to form stable derivatives with carbonyl compounds, making it a valuable scaffold in chemical synthesis and analytical method development . Semicarbazones are frequently studied for their diverse range of potential biological activities, often serving as key intermediates or target molecules in the exploration of new therapeutic agents . The specific presence of the 4-butoxyphenyl substituent in this analog is a subject of research, as the alkoxy group can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which may in turn affect its interaction with biological targets. This product is intended for laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and handle the compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3371-90-2

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

[(4-butoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C12H17N3O2/c1-2-3-8-17-11-6-4-10(5-7-11)9-14-15-12(13)16/h4-7,9H,2-3,8H2,1H3,(H3,13,15,16)

InChI Key

GADFIULHCSPJFO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)N

Origin of Product

United States

Strategic Synthetic Methodologies and Chemical Derivatization of 4 Butoxyphenyl Methylideneamino Urea

Primary Synthetic Routes to the Core [(4-Butoxyphenyl)methylideneamino]urea Scaffold

The most direct and commonly employed method for synthesizing the this compound scaffold is the condensation reaction between an appropriately substituted benzaldehyde (B42025) and aminourea. However, alternative routes that build the molecule by forming the urea (B33335) bond at a different stage offer flexibility in precursor selection.

The formation of this compound is classically achieved through the condensation reaction of 4-butoxybenzaldehyde (B1265825) with semicarbazide (B1199961) (aminourea). byjus.comlearncbse.in This reaction involves the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine or Schiff base). masterorganicchemistry.com

It is crucial to note that semicarbazide possesses two -NH2 groups. However, only the one not directly attached to the carbonyl group is involved in forming the semicarbazone. The other -NH2 group's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, reducing its electron density and nucleophilicity. byjus.comlearncbse.in

The formation of the imine bond is a reversible process, and various conditions can be employed to drive the reaction toward the product. operachem.com

Catalytic Conditions:

Acid Catalysis: The reaction is frequently accelerated by the addition of a catalytic amount of acid. masterorganicchemistry.com Acids such as hydrochloric acid, acetic acid, or p-toluenesulfonic acid protonate the carbonyl oxygen of 4-butoxybenzaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. operachem.com However, the pH must be carefully controlled. Excessively low pH can protonate the amine group of semicarbazide, rendering it non-nucleophilic and halting the reaction. yakhak.org For the related condensation of benzaldehyde and semicarbazide, the optimal pH has been identified as 3.5, where the aldehyde is sufficiently activated and the amine's reactivity is maintained. yakhak.org

Base Catalysis: While less common, bases like potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH) can also catalyze imine formation. operachem.com

Non-catalytic Conditions: Under non-catalytic conditions, the reaction equilibrium must be shifted towards the product. This is typically achieved by removing the water formed during the reaction. operachem.com Common techniques include:

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to remove water as it is formed.

Dehydrating Agents: Incorporating hygroscopic salts such as anhydrous magnesium sulfate (B86663) (MgSO4) or molecular sieves (e.g., 3Å or 4Å) directly into the reaction mixture. operachem.compeerj.com

Solvent-Free Conditions: Reactions can be performed by simply mixing the reactants, sometimes with grinding or ball-milling, which can lead to quantitative yields without the need for catalysts or solvents. researchgate.net

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The ideal conditions often represent a balance between reaction rate and the prevention of side reactions. rsc.orgas-proceeding.com

Key parameters for optimization include:

Reactant Stoichiometry: Using a slight excess of either the aldehyde or semicarbazide can help drive the reaction to completion.

Temperature: Higher temperatures generally increase the reaction rate. However, for aldehydes, elevated temperatures may promote side reactions. For ketones, higher temperatures are often necessary for complete conversion. researchgate.net

Catalyst Concentration: The amount of acid or base catalyst must be carefully tuned. Sufficient catalyst is needed to accelerate the reaction, but excess can lead to unwanted side products or reactant degradation.

Solvent: The choice of solvent can influence reactant solubility and the ease of water removal. Alcohols like ethanol (B145695) are common, but for water removal, non-polar solvents like toluene are preferred.

Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of maximum product formation before side reactions become significant.

ParameterConditionRationale/Effect on Yield and SelectivityReference
pH / CatalystAcidic (pH ~3.5-5)Optimizes aldehyde activation without deactivating the amine nucleophile, leading to higher yields. yakhak.org
TemperatureRoom Temperature to RefluxIncreases reaction rate. Optimal temperature depends on the reactivity of substrates and solvent choice. researchgate.netas-proceeding.com
Water RemovalMolecular Sieves / Dean-StarkShifts equilibrium toward product formation, significantly increasing yield, especially in non-catalytic systems. operachem.compeerj.com
SolventEthanol, Toluene, or Solvent-FreeAffects solubility and reaction kinetics. Solvent-free (milling) conditions can provide quantitative yields. researchgate.net
Reactant RatioStoichiometric or slight excess of one reactantCan drive the reaction to completion according to Le Chatelier's principle. peerj.com

Alternative strategies for the synthesis of this compound involve forming the urea moiety through precursors like isocyanates. These multi-step routes can be advantageous if the primary condensation reaction is low-yielding or if derivatization at the urea nitrogen is desired. A key intermediate in this approach is an isocyanate, which readily reacts with amines to form ureas. commonorganicchemistry.comorganic-chemistry.org

The general approach involves reacting an amine with an isocyanate. For the target molecule, this could theoretically involve reacting 4-butoxybenzaldehyde with a pre-formed N-isocyanatourea, or more practically, reacting a derivative of 4-butoxybenzaldehyde (like an amine) with reagents that form the urea structure.

The traditional method for forming ureas involves the use of phosgene (B1210022), a highly toxic gas. nih.gov Due to safety concerns, solid and liquid phosgene equivalents are now widely used. These reagents react with amines to form an isocyanate intermediate in situ, which then reacts with a second amine to yield an unsymmetrical urea. nih.govresearchgate.netasianpubs.org

Common phosgene substitutes include:

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that serves as a safer alternative to phosgene. commonorganicchemistry.comnih.govasianpubs.org It reacts with an amine in the presence of a base (e.g., triethylamine) to generate an isocyanate. nih.govmdpi.com

N,N'-Carbonyldiimidazole (CDI): A widely used crystalline solid that reacts with amines to form an activated carbamoyl-imidazole intermediate, which then reacts with another amine to form the urea. commonorganicchemistry.comnih.gov

Other Reagents: Diphenyl carbonate, N,N'-disuccinimidyl carbonate, and chloroformates are also used to facilitate urea bond formation. mdpi.comrsc.org

A plausible, though less direct, pathway to the target compound could involve synthesizing 4-butoxybenzylamine, converting it to 4-butoxybenzyl isocyanate using a phosgene equivalent, and then reacting the isocyanate with hydrazine, followed by further steps. However, a more common application of these reagents is in the synthesis of diaryl ureas. asianpubs.orgmdpi.com

Phosgene EquivalentDescriptionTypical ReactionReference
TriphosgeneCrystalline solid, easier to handle than phosgene gas but still toxic.Reacts with two equivalents of an amine, or sequentially with two different amines, to form ureas. nih.govasianpubs.org
Carbonyldiimidazole (CDI)Stable, crystalline solid, considered a safer alternative.Forms an activated intermediate with the first amine, which then reacts with a second amine. commonorganicchemistry.comnih.gov
Diphenyl CarbonateSolid reagent, reacts with amines at higher temperatures.Can be used for the synthesis of ureas and carbamates. rsc.org

Performing organic reactions in water is a key goal of green chemistry. The synthesis of ureas and related compounds can be achieved in aqueous media. organic-chemistry.org The nucleophilic addition of amines to isocyanates can be performed "on-water," often leading to high yields and simple product isolation by filtration, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

In the context of the primary condensation route (Section 2.1.1), the reaction is fundamentally a nucleophilic addition of semicarbazide to the aldehyde, which can be performed in aqueous solutions or mixed aqueous-organic solvents. The pH of the aqueous medium is a critical parameter, as it dictates the equilibrium between the protonated (activated) aldehyde and the reactive (neutral) amine. yakhak.org Studies on imine formation in aqueous solutions have shown that the stability and formation rate are highly dependent on the pH and the electronic properties of the aldehyde and amine precursors. researchgate.net Furthermore, nucleophilic catalysis, for instance by anilines, has been shown to accelerate semicarbazone formation, even in aqueous environments. acs.org

Alternative Synthetic Pathways Involving Urea and Isocyanate Precursors

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.ingeneseo.edu The synthesis of semicarbazones, including this compound, has been a fertile ground for the application of these principles, moving away from traditional methods that often involve volatile organic solvents and catalysts. hakon-art.comgeneseo.edu

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste and simplifying purification processes. One effective solvent-free method for the synthesis of semicarbazones is ball-milling. ijcce.ac.irresearchgate.net This mechanochemical technique involves the grinding of solid reactants, in this case, 4-butoxybenzaldehyde and semicarbazide hydrochloride, in a milling apparatus. The mechanical energy input facilitates the reaction in the solid state, often leading to high yields of the desired product without the need for a solvent. ijcce.ac.ir

Another approach to solvent-free synthesis is microwave-assisted synthesis. While not strictly solvent-free in all cases, it often allows for reactions to be conducted with minimal or no solvent, significantly reducing reaction times and energy consumption compared to conventional heating methods.

The following table summarizes the advantages of solvent-free methodologies for the synthesis of semicarbazones:

MethodologyAdvantages
Ball-milling - Environmentally benign - High yields - No solvent required - Simplified work-up
Microwave-assisted Synthesis - Reduced reaction times - Increased reaction rates - Often requires less or no solvent

It is important to note that while these methods are generally applicable to the synthesis of semicarbazones, specific reaction conditions for this compound would need to be optimized.

Traditional semicarbazone synthesis often employs acid or base catalysts. hakon-art.com However, the development of catalyst-free methods aligns with green chemistry principles by avoiding the use of potentially hazardous and difficult-to-remove catalysts. hakon-art.com Research has shown that the condensation of aldehydes and ketones with semicarbazide can proceed efficiently without a catalyst, particularly when using green solvents or solvent-free conditions. hakon-art.com For instance, the synthesis of various semicarbazones has been successfully achieved under catalyst-free conditions in an aqueous methanol (B129727) solvent system at ambient temperature, yielding excellent results. hakon-art.com

The following table provides a comparative overview of catalytic approaches in semicarbazone synthesis:

Catalytic ApproachDescriptionAdvantages
Catalyst-Free Reaction proceeds without the addition of an external catalyst.- Avoids catalyst toxicity and contamination of the product - Simplifies purification - Cost-effective
Recyclable Catalysts Utilizes solid catalysts (e.g., basic alumina) that can be recovered and reused.- Reduces catalyst waste - Lowers process costs - Environmentally friendly

Diversification Strategies and Functionalization of the this compound Framework

The functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. This can be achieved by modifying different parts of the molecule, including the butoxyphenyl moiety, the urea nitrogen atoms, and the imine bond.

The butoxyphenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. youtube.comlibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com The butoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the butoxy group. Common EAS reactions that can be employed to introduce various functional groups onto the aromatic ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For example, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring. libretexts.org Halogenation with elemental halogens in the presence of a Lewis acid catalyst can introduce halogen atoms. youtube.com These modifications can significantly alter the electronic properties and steric profile of the molecule.

The following table illustrates potential electrophilic aromatic substitution reactions on the butoxyphenyl moiety:

ReactionReagentsPotential Functional Group Introduced
Nitration HNO₃, H₂SO₄-NO₂
Bromination Br₂, FeBr₃-Br
Acylation RCOCl, AlCl₃-COR

Modification of the urea nitrogen atoms can significantly impact the properties of the semicarbazone. While much of the research on N-substituted semicarbazones has a biological focus, the synthetic methodologies can be applied to investigate non-biological structure-property relationships, for instance, in coordination chemistry or materials science.

Derivatization can be achieved through reactions such as alkylation or acylation of the urea nitrogens. The reactivity of the different nitrogen atoms in the semicarbazone backbone needs to be considered for selective functionalization. The terminal -NH₂ group of the urea moiety is generally more nucleophilic than the other nitrogen atoms.

The introduction of substituents on the urea nitrogen can influence factors such as:

Coordination properties: The nature of the substituent can affect the ligand's coordination mode and the stability of the resulting metal complexes.

Solubility: The introduction of different functional groups can alter the solubility of the compound in various solvents.

Crystal packing: Substituents can influence the intermolecular interactions and thus the crystal structure and solid-state properties of the material.

The imine (C=N) bond is a key functional group in semicarbazones and a site for various chemical transformations. wikipedia.orgmasterorganicchemistry.com One of the most common reactions of the imine bond is hydrolysis, which can be catalyzed by acid or base, to regenerate the parent aldehyde (4-butoxybenzaldehyde) and semicarbazide. masterorganicchemistry.com

The imine bond can also undergo reduction to form the corresponding substituted hydrazine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165). Additionally, the imine bond can participate in cycloaddition reactions, providing a route to more complex heterocyclic structures.

The following table summarizes key transformations at the imine bond:

ReactionReagentsProduct Type
Hydrolysis H₃O⁺ or OH⁻Aldehyde and Semicarbazide
Reduction NaBH₄Substituted Hydrazine
Cycloaddition Dienes/DienophilesHeterocyclic compounds

Introduction of Stereochemical Elements for Chiral Derivatives

The incorporation of stereochemical elements into the molecular framework of this compound opens avenues for the development of chiral derivatives. These non-superimposable mirror-image molecules, or enantiomers, can exhibit distinct interactions with biological systems, a critical consideration in medicinal chemistry and materials science. Methodologies for achieving this can be broadly categorized into asymmetric synthesis, chiral resolution of racemic mixtures, and the use of chiral derivatizing agents.

Asymmetric synthesis aims to directly produce a single enantiomer. For a molecule like this compound, this could potentially be achieved by utilizing chiral catalysts or starting materials in the synthetic pathway. For instance, in the formation of the urea linkage, asymmetric organocatalysts, such as those based on chiral thiourea (B124793) or squaramide scaffolds, have been effectively used to control stereochemistry in various reactions. mdpi.com These catalysts operate through hydrogen-bonding interactions, creating a chiral environment that can favor the formation of one enantiomer over the other. Another approach could involve the asymmetric reduction of the imine (C=N) bond, should a synthetic strategy proceed through such an intermediate, using a chiral reducing agent to establish a stereocenter.

Alternatively, chiral resolution is a widely employed technique to separate a racemic mixture of a compound into its individual enantiomers. mdpi.com This can be accomplished through several methods. One common approach is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent, such as a chiral acid or base. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. For example, O,O'-diacyltartaric acid derivatives are often used as chiral auxiliaries for the resolution of amine-containing compounds. google.com Following separation, the resolving agent is removed to yield the pure enantiomers. Another powerful resolution technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to differentially interact with the enantiomers, leading to their separation. mdpi.comresearchgate.net

The use of chiral derivatizing agents represents a third strategy. This involves reacting the parent molecule with a chiral reagent to introduce a stereogenic center. For instance, if a suitable functional group is present or introduced on the this compound scaffold, it could be reacted with an enantiomerically pure compound to create a chiral derivative. This is a common strategy to not only create new chiral molecules but also to determine the absolute configuration of stereocenters using techniques like NMR spectroscopy. researchgate.net

While specific examples of the synthesis of chiral derivatives of this compound are not extensively documented in publicly available research, the principles outlined above represent standard and effective strategies for introducing chirality into similar molecular structures. The choice of method would depend on the specific synthetic route employed and the desired stereochemical outcome.

Table of Potential Chiral Derivatization Strategies

Methodology Description Potential Application to this compound Key Considerations
Asymmetric Catalysis Use of a chiral catalyst to guide a reaction towards the formation of a single enantiomer.- Asymmetric reduction of the imine precursor.- Use of chiral urea-based catalysts in the synthesis. mdpi.comCatalyst selection, reaction optimization, and cost of chiral catalysts.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.- Formation of diastereomeric salts using chiral acids/bases.- Separation via chiral HPLC. mdpi.comresearchgate.netEfficiency of separation, yield of desired enantiomer, and scalability.
Chiral Derivatizing Agents Covalent bonding of a chiral auxiliary to the molecule to introduce a stereocenter.Reaction at a suitable functional group with an enantiomerically pure reagent.Availability of suitable functional groups and reagents, potential for removal of the auxiliary.

Advanced Structural Elucidation and Conformational Analysis of 4 Butoxyphenyl Methylideneamino Urea

High-Resolution Spectroscopic Characterization

A comprehensive characterization of [(4-Butoxyphenyl)methylideneamino]urea is achieved through the synergistic application of nuclear magnetic resonance spectroscopy, vibrational spectroscopy, electronic spectroscopy, and high-resolution mass spectrometry. Each technique offers unique insights into the molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of this compound in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals is possible, providing unequivocal evidence of the compound's covalent framework and stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butoxy group, the aromatic ring, the imine group, and the urea (B33335) moiety. The butoxy chain would present a characteristic triplet for the terminal methyl (CH₃) protons, multiplets for the two methylene (B1212753) (CH₂) groups, and a triplet for the methylene group attached to the oxygen atom. The para-substituted aromatic ring would show two sets of doublets, typical of an AA'BB' spin system. The imine proton (-CH=N-) is anticipated to appear as a singlet in the downfield region, while the urea protons (-NH- and -NH₂) would appear as broad singlets, their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom in the molecule. The butoxy carbons would appear in the upfield region, followed by the aromatic carbons, with the oxygen-substituted carbon appearing at a higher chemical shift. The imine carbon (-CH=N-) and the carbonyl carbon (-C=O) of the urea group would be observed in the downfield region.

To confirm these assignments and establish connectivity, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would show correlations between the adjacent methylene protons of the butoxy chain and between the ortho- and meta-protons of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and for linking the different fragments of the molecule, such as connecting the butoxy group to the aromatic ring and the imine carbon to the aromatic ring and the urea nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing vital information about the molecule's conformation and stereochemistry. For instance, NOESY could reveal correlations between the imine proton and the ortho-protons of the aromatic ring, confirming a specific spatial arrangement.

Table 3.1.1.1.A: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Butoxy-CH₃ ~0.95 Triplet
Butoxy-CH₂ ~1.45 Multiplet
Butoxy-CH₂ ~1.75 Multiplet
Butoxy-OCH₂ ~4.00 Triplet
Aromatic-H (ortho to OBu) ~6.95 Doublet
Aromatic-H (meta to OBu) ~7.55 Doublet
Imine-CH ~8.00 Singlet
Urea-NH ~10.00 Broad Singlet

Table 3.1.1.1.B: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Butoxy-CH₃ ~14.0
Butoxy-CH₂ ~19.5
Butoxy-CH₂ ~31.5
Butoxy-OCH₂ ~68.0
Aromatic-C (meta to OBu) ~115.0
Aromatic-C (ipso to C=N) ~127.0
Aromatic-C (ortho to OBu) ~130.0
Imine-CH ~142.0
Aromatic-C (ipso to OBu) ~161.0

The precise chemical shifts and coupling constants (J-values) obtained from the 1D ¹H NMR spectrum provide further stereochemical details. The coupling constant between the aromatic protons can confirm the para-substitution pattern. The conformation around the C=N imine bond is a key stereochemical feature. Semicarbazones can exist as E and Z isomers. The chemical shift of the imine proton and NOESY correlations can help in determining the predominant isomer in solution. Typically, the E isomer is thermodynamically more stable due to reduced steric hindrance. The planarity of the molecule, influenced by the conjugation between the aromatic ring, the imine bond, and the urea moiety, can also be inferred from the NMR data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions like hydrogen bonding.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines of the urea group (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), the C=O stretching of the urea carbonyl (a strong band around 1680-1700 cm⁻¹), the C=N stretching of the imine group (around 1620-1650 cm⁻¹), and C-O stretching of the ether linkage (around 1250 cm⁻¹). The presence and nature of hydrogen bonding can cause shifts in the N-H and C=O stretching frequencies.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C stretching vibrations of the aromatic ring and the C=N imine bond.

Table 3.1.2: Key Predicted Vibrational Frequencies for this compound

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Urea) 3450-3200 Weak
C-H Stretch (Aromatic) 3100-3000 Strong
C-H Stretch (Aliphatic) 2960-2850 Strong
C=O Stretch (Urea) ~1690 Moderate
C=N Stretch (Imine) ~1640 Strong
C=C Stretch (Aromatic) 1600, 1500 Strong

UV-Visible spectroscopy provides information about the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The chromophore in this compound consists of the substituted benzene (B151609) ring conjugated with the imine group and the urea moiety. This extended π-system is expected to give rise to strong absorptions in the UV region.

Typically, two main absorption bands would be anticipated. A high-energy band corresponding to a π → π* transition within the aromatic system, and a lower-energy band, also likely a π → π* transition, involving the entire conjugated system. A weaker n → π* transition, originating from the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often as a shoulder on the main absorption band. The position of the absorption maximum (λ_max) is sensitive to the solvent polarity.

Table 3.1.3: Predicted UV-Vis Absorption Data for this compound

Predicted λ_max (nm) Type of Transition Chromophore
~250 π → π* Benzenoid
~300 π → π* Ar-CH=N-NH-C=O

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, which in turn confirms its elemental composition with high accuracy. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The measured mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺) can be compared to the calculated theoretical mass to verify the molecular formula C₁₂H₁₇N₃O₂.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The analysis of the resulting fragment ions provides valuable structural information and allows for the elucidation of fragmentation pathways. Common fragmentation patterns for this molecule would likely include cleavage of the butoxy chain, loss of the urea moiety, and fragmentation around the imine bond, helping to piece together the molecular structure.

Table 3.1.4: Predicted HRMS Data and Key Fragments for this compound

Ion Formula Calculated m/z Predicted Fragmentation Pathway
[M+H]⁺ C₁₂H₁₈N₃O₂⁺ 236.1394 Molecular Ion
[M-C₄H₈+H]⁺ C₈H₈N₃O₂⁺ 180.0662 Loss of butene from the butoxy group
[C₈H₉O]⁺ C₈H₉O⁺ 121.0648 Cleavage at the N-N bond

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Single-Crystal X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

The analysis of a single crystal of [(E)-[(4-methoxyphenyl)methylidene]amino]urea revealed its crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P2₁/c, a common space group for organic molecules. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were determined at a temperature of 298(2) K.

Table 1: Crystallographic Data for [(E)-[(4-methoxyphenyl)methylidene]amino]urea
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8935 (3)
b (Å)24.3639 (12)
c (Å)6.8529 (3)
β (°)96.791 (2)
Volume (ų)975.31 (8)
Z4

The crystallographic data provides a detailed picture of the molecular geometry of [(E)-[(4-methoxyphenyl)methylidene]amino]urea. The bond lengths and angles within the molecule are generally within the expected ranges for similar chemical structures. The urea moiety exhibits a planar geometry, a consequence of the delocalization of the nitrogen lone pairs into the carbonyl group. The C=N double bond of the methylideneamino group has a length consistent with its double bond character.

Table 2: Selected Bond Lengths (Å) for [(E)-[(4-methoxyphenyl)methylidene]amino]urea
BondLength (Å)
C=O (carbonyl)1.245 (2)
C-N (urea)1.348 (2)
N-N1.371 (2)
C=N (imine)1.278 (2)
C-O (methoxy)1.365 (2)
Table 3: Selected Bond Angles (°) for [(E)-[(4-methoxyphenyl)methylidene]amino]urea
AngleValue (°)
O-C-N (urea)122.51 (16)
N-C-N (urea)116.19 (16)
C-N-N118.88 (14)
C=N-N117.20 (15)
C-C=N120.47 (16)

Torsion angles describe the conformation of the molecule. The dihedral angle between the benzene ring and the urea moiety indicates that the molecule is not perfectly planar. This twist is a common feature in such structures, arising from a balance of electronic and steric effects.

The packing of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of [(E)-[(4-methoxyphenyl)methylidene]amino]urea, hydrogen bonding plays a crucial role. The urea group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). The crystal structure reveals that the molecules are linked into centrosymmetric dimers by N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. These dimers are then further connected into chains along the c-axis by another N-H···O hydrogen bond.

In the solid state, molecules adopt their lowest energy conformation within the constraints of the crystal lattice. For [(E)-[(4-methoxyphenyl)methylidene]amino]urea, the molecule adopts a largely planar conformation, which facilitates the formation of the observed hydrogen-bonding network. The urea functionality in N,N'-disubstituted ureas generally prefers a trans,trans conformation in the solid state, and the studied methoxy (B1213986) analog is consistent with this trend. Current time information in Singapore. The phenyl ring and the urea group are nearly coplanar, which maximizes conjugation.

Conformational Analysis and Isomerism

Beyond the solid-state structure, the conformational freedom and potential for isomerism of this compound are important aspects of its chemical character.

The carbon-nitrogen double bond (C=N) of the methylideneamino group is subject to geometric isomerism, commonly referred to as E/Z isomerism. This arises due to the restricted rotation around the double bond, leading to two possible spatial arrangements of the substituents. In the case of this compound, the two isomers would be designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules applied to the groups attached to the C=N bond.

The single-crystal X-ray diffraction analysis of the methoxy analog unequivocally identifies it as the (E)-isomer. nih.gov This suggests that the (E) configuration is thermodynamically more stable, at least in the solid state. In this isomer, the urea group and the butoxyphenyl group are on opposite sides of the C=N double bond. This arrangement likely minimizes steric hindrance between the bulky groups. While the (Z)-isomer may exist, particularly in solution, the solid-state structure points to a strong preference for the (E)-isomer.

Rotational Barriers and Conformational Flexibility of the Urea and Butoxyphenyl Groups

Rotational Dynamics of the Urea Moiety

The central C(sp²)–N bond of the urea group exhibits a significant rotational barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons with the carbonyl group's π-system. This resonance stabilization is a key factor governing the planarity and rigidity of the urea fragment. Computational studies on various urea derivatives have established that the energy barrier for rotation around this C–N bond typically falls within a range of 8 to 16 kcal/mol. researchgate.net The specific value is sensitive to the nature of the substituents on the nitrogen atoms.

For this compound, the urea group is monosubstituted, which simplifies the rotational landscape compared to disubstituted ureas. Theoretical calculations on similar semicarbazone structures indicate that the rotational barrier is influenced by both steric hindrance and electronic effects imparted by the benzylidene group.

Table 1: Calculated Rotational Energy Barriers for the C(sp²)–N Bond in Urea and Related Derivatives
CompoundMethodRotational Barrier (kcal/mol)
UreaNMR11.5
Alkyl-substituted UreasComputational (DFT)8.2 - 9.4
N-BenzhydrylformamidesComputational (DFT)20 - 23

This table presents a range of rotational barriers for the C-N bond in urea and related amide structures, providing context for the expected barrier in this compound.

Conformational Flexibility of the Butoxyphenyl Group

The butoxyphenyl group introduces a higher degree of conformational freedom due to the presence of several rotatable single bonds within the n-butoxy chain (O–C1, C1–C2, C2–C3, and C3–C4) and the C(aryl)–O bond. The rotation around these bonds leads to a complex potential energy surface with multiple local minima corresponding to different conformers.

The flexibility of long alkyl chains, such as the butoxy group, has been a subject of interest in crystal engineering and materials science, as it can significantly influence molecular packing and solid-state properties. reddit.com The conformational preferences of the butoxy chain are a result of a delicate balance between steric repulsions and stabilizing intramolecular interactions.

Computational studies involving potential energy surface scans are instrumental in elucidating the preferred conformations and the energy barriers between them. For an n-butoxy group attached to a phenyl ring, the dihedral angles around the C–C bonds tend to adopt staggered conformations (anti or gauche) to minimize steric strain.

Table 2: Representative Dihedral Angles and Relative Energies for n-Butoxybenzene Conformers (Illustrative Data)
ConformerDihedral Angle (C(aryl)-O-C1-C2)Dihedral Angle (O-C1-C2-C3)Dihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)
Anti-Anti-Anti (Planar)~180°~180°~180°0.00
Anti-Gauche-Anti~180°~60°~180°0.5 - 1.0
Gauche-Anti-Anti~60°~180°~180°1.0 - 1.5
Gauche-Gauche-Anti~60°~60°~180°> 2.0

This table provides an illustrative example of the conformational possibilities of an n-butoxy group, highlighting the energetic preferences for extended versus more compact structures. The exact values for this compound would require specific computational analysis.

The interplay between the rotational barriers of the urea and butoxyphenyl groups defines the accessible conformational space for this compound. Understanding these dynamic processes is crucial for comprehending its structural behavior in different environments and its potential interactions with biological targets.

Theoretical and Computational Chemistry Studies on 4 Butoxyphenyl Methylideneamino Urea

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into geometry, stability, and electronic characteristics that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A standard approach would involve geometry optimization of [(4-Butoxyphenyl)methylideneamino]urea, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state. Upon optimization, key electronic properties like total energy, dipole moment, and orbital energies would be calculated. The optimized geometry would also yield precise bond lengths, bond angles, and dihedral angles, forming the foundation for all subsequent computational analyses.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would reveal the distribution of electron density in these key orbitals and predict its charge transfer characteristics.

Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, red-colored areas indicate negative potential (sites for electrophilic attack), while blue areas signify positive potential (sites for nucleophilic attack). An MEP analysis of this compound would pinpoint the reactive sites, such as the oxygen and nitrogen atoms, which are expected to be the primary centers for electrophilic interactions.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting spectroscopic data, which can then be used to validate and interpret experimental findings.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. These calculated shifts are often correlated with experimental data to confirm the molecular structure. Similarly, computed vibrational frequencies, after applying a scaling factor to account for anharmonicity and basis set limitations, can be matched with experimental FT-IR spectra to assign specific vibrational modes to functional groups within the molecule.

Simulation of UV-Vis Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. This technique calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. A TD-DFT analysis of this compound would predict its electronic absorption properties and help identify the nature of the electronic transitions, such as π→π* or n→π*, which are characteristic of its chromophores.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to model the time-dependent behavior of molecular systems. For this compound, MD simulations can reveal its conformational landscape and dynamic properties in various environments.

In solution, this compound is expected to exhibit significant conformational flexibility. The key rotatable bonds, including the C-O bond of the butoxy group, the C-C bond between the phenyl ring and the methylidene group, and the C-N and N-N bonds of the urea (B33335) moiety, allow the molecule to adopt a multitude of conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the transition states between them.

Table 1: Representative Dihedral Angles for Major Conformers of this compound in Simulated Aqueous Solution

Dihedral AngleConformer A (degrees)Conformer B (degrees)
C(ring)-C(ring)-O-C(butyl)178.585.2
C(ring)-C(methylidene)=N-179.85.4
C=N-N-C(urea)175.3-170.1
N-N-C(=O)-N-4.2176.9

Note: The data in this table are illustrative and based on typical values observed for structurally similar semicarbazone derivatives in computational studies. Specific values for this compound would require dedicated simulation studies.

Intramolecular interactions play a crucial role in dictating the preferred conformation of this compound. One significant interaction is the potential for intramolecular hydrogen bonding. For instance, a hydrogen bond can form between the N-H of the urea moiety and the nitrogen atom of the methylidene group, which would lead to a more planar and rigid conformation. nih.gov

Furthermore, steric hindrance between the butoxy group and the methylideneamino]urea fragment can influence the rotational barriers around the C(ring)-C(methylidene) bond. Computational studies on similar aromatic urea derivatives have shown that substituents on the phenyl ring can significantly impact the planarity of the molecule. nih.gov The presence of a bulky group can disrupt planarity, affecting the electronic and chemical properties of the compound. nih.gov

Structure-Reactivity Relationship (SRR) Investigations through Computational Modeling

Computational modeling is instrumental in establishing structure-reactivity relationships (SRR), which correlate the molecular structure of a compound with its chemical reactivity.

The reactivity of this compound can be predicted using methods based on density functional theory (DFT). By calculating molecular orbitals and electrostatic potential maps, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

The urea moiety contains several nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. The lone pairs on the nitrogen atoms make them susceptible to protonation and other electrophilic attacks. The carbonyl oxygen is a primary hydrogen bond acceptor. The aromatic ring, activated by the electron-donating butoxy group, is susceptible to electrophilic aromatic substitution. The imine (C=N) bond is also a reactive site, susceptible to hydrolysis.

Table 2: Calculated Mulliken Atomic Charges on Key Atoms of this compound

AtomMulliken Charge (a.u.)Predicted Reactivity
O (carbonyl)-0.55Nucleophilic / H-bond acceptor
N (terminal NH2)-0.85Nucleophilic / H-bond donor
N (imine)-0.30Nucleophilic
C (carbonyl)+0.70Electrophilic
C (imine)+0.45Electrophilic

Note: These values are representative examples derived from DFT calculations on analogous semicarbazone structures and serve to illustrate the expected charge distribution.

This compound can exist in different tautomeric forms, primarily involving proton transfer within the urea and imine functionalities. The most common tautomerism in such systems is the amide-iminol equilibrium. High-level quantum chemical calculations can predict the relative energies and stabilities of these tautomers in both the gas phase and in solution. nih.govnih.gov

For N-arylidenesemicarbazides, the keto (amide) form is generally more stable than the enol (iminol) form. The solvent environment can play a significant role in shifting the tautomeric equilibrium. mdpi.com Solvents capable of hydrogen bonding can stabilize one tautomer over another. Computational studies indicate that for many similar compounds, the energy difference between tautomers can be substantial, making one form predominant under normal conditions. nih.gov

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking, Dispersion Forces)

The non-covalent interactions that this compound can engage in are critical for its behavior in condensed phases and biological systems.

The urea group is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). nih.gov These interactions are fundamental to the crystal packing of the molecule and its interactions with biological targets. nih.gov The butoxyphenyl group, with its aromatic ring, can participate in π-π stacking interactions. rsc.orgnih.govhelsinki.fi These stacking interactions, where aromatic rings align face-to-face or face-to-edge, are significant in molecular self-assembly and in the binding of molecules to proteins and nucleic acids. nih.govrsc.org

Reactivity Profiles and Mechanistic Investigations of 4 Butoxyphenyl Methylideneamino Urea

Hydrolysis and Stability Studies

The stability of [(4-Butoxyphenyl)methylideneamino]urea is a critical factor in its potential applications and is largely determined by its susceptibility to hydrolysis and degradation under thermal and photochemical stress.

The hydrolysis of this compound would involve the cleavage of the imine and potentially the urea (B33335) group. The imine linkage is generally susceptible to hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: In basic media, the hydrolysis of the imine can occur via the direct attack of a hydroxide (B78521) ion on the imine carbon. For the urea portion, the mechanism of basic hydrolysis of phenylureas is proposed to proceed through an addition-elimination pathway. researchgate.net This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urea, forming a tetrahedral intermediate which then decomposes. The rate of hydrolysis of ureas is generally slow and can be influenced by the pH of the solution. researchgate.netnih.gov For some phenylureas, a leveling of the rate-pH profile is observed at higher pH, suggesting the formation of an unreactive conjugate base. researchgate.net

General Hydrolysis Considerations: The hydrolysis of urea compounds can be influenced by temperature and pH. researchgate.net While the non-enzymatic hydrolysis of urea itself is extremely slow at room temperature, the presence of substituents on the nitrogen atoms can affect the reaction rate. nih.govresearchgate.net

ConditionProposed Mechanism for Imine HydrolysisProposed Mechanism for Urea Hydrolysis
AcidicProtonation of imine nitrogen followed by nucleophilic attack of water. masterorganicchemistry.comA-1 mechanism for phenylureas, involving unimolecular decomposition of the protonated substrate. rsc.org
BasicDirect nucleophilic attack of hydroxide ion on the imine carbon.Addition-elimination mechanism via a tetrahedral intermediate. researchgate.net

Thermal Stability: The thermal stability of this compound would be related to the bond dissociation energies of its constituent bonds. The decomposition of similar urea-containing compounds, such as urea-formaldehyde resins, occurs in stages. nih.gov The initial stages often involve the loss of water and formaldehyde (B43269), followed by the decomposition of methylene (B1212753) and methylene ether bonds at higher temperatures. nih.gov The final stage is carbonization. nih.gov The presence of aromatic and alkyl groups in this compound would likely influence its thermal degradation profile. The thermal stability of urea-formaldehyde resins can be enhanced by the incorporation of modifiers. researchgate.net

Photochemical Stability: Information on the photochemical stability of this compound is not available. However, studies on related urea-aldehyde resins, such as Laropal® A 81, indicate that they can undergo photodegradation. researchgate.net This can lead to a decrease in molecular weight and the emission of volatile products, potentially through the breaking of the N-(C=O) bond. researchgate.net The presence of the chromophoric butoxyphenyl group in this compound suggests that it may absorb UV radiation, potentially leading to photochemical reactions.

Nucleophilic and Electrophilic Reactions Involving the Imine and Urea Moieties

The imine and urea groups in this compound offer several sites for nucleophilic and electrophilic reactions.

The electrophilic carbon atom of the imine group is susceptible to attack by nucleophiles such as carbanions and hydride reagents. The reduction of the C=N bond is a common reaction of imines. Hydride reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would be expected to reduce the imine in this compound to the corresponding secondary amine, yielding [(4-Butoxyphenyl)methylamino]urea. The urea moiety is generally resistant to reduction by these reagents under standard conditions.

The nitrogen atoms in both the imine and urea moieties possess lone pairs of electrons and are therefore nucleophilic. They can react with a variety of electrophiles.

Alkylation: The alkylation of ureas can be complex, as it can occur on either the nitrogen or the oxygen atom. While the reaction of ureas with alkyl halides can lead to the formation of isoureas (O-alkylation), N-alkylation can also be achieved. google.com For instance, N-alkylated ureas can be prepared by reacting a urea with an alkylating agent. google.com The nitrogen atoms of the urea in this compound could potentially be alkylated under appropriate conditions. The imine nitrogen is also a potential site for alkylation.

Acylation: The nitrogen atoms of the urea group can be acylated by reacting with acylating agents such as acid chlorides or anhydrides. This would lead to the formation of N-acyl derivatives. The imine nitrogen could also potentially undergo acylation.

Cycloaddition Reactions and Ring-Closure Strategies

The imine group in this compound contains a C=N double bond, which can participate in cycloaddition reactions. For example, imines can react with ketenes in a [2+2] cycloaddition to form β-lactams. They can also act as dienophiles in Diels-Alder reactions with suitable dienes, or as the 4π component in aza-Diels-Alder reactions. While no specific cycloaddition reactions of this compound have been reported, its imine functionality suggests that it could be a substrate for such transformations, providing a route to various heterocyclic compounds. Ring-closure strategies could also potentially involve the urea and imine functionalities to construct novel ring systems.

Participation in [2+3] or [4+2] Cycloaddition Pathways

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The potential of this compound to participate in such reactions is primarily associated with the carbon-nitrogen double bond of the methylideneamino group.

While direct experimental evidence for the participation of this compound in [2+3] cycloaddition reactions is not extensively documented in the literature, the imine functionality, in principle, can react with 1,3-dipoles to form five-membered heterocyclic rings. The polarity and steric environment of the C=N bond, influenced by the butoxyphenyl and urea substituents, would be critical in determining its reactivity as a dipolarophile.

In the context of [4+2] cycloaddition reactions, also known as Diels-Alder reactions, the methylideneamino group can potentially act as a dienophile. libretexts.orglibretexts.org For this to occur, the C=N bond would react with a conjugated diene. The reaction rate and stereoselectivity would be governed by the electronic nature of the substituents on both the diene and the dienophile. libretexts.org The electron-donating nature of the butoxy group on the phenyl ring may influence the electron density of the C=N bond, thereby affecting its reactivity in such transformations. Studies on related 5-methylidene-hydantoins have demonstrated their ability to undergo [4+2] cycloaddition with dienes like cyclopentadiene, suggesting that the exocyclic double bond in similar structures can indeed participate in these reactions.

Formation of Heterocyclic Compounds via Cyclization

The structure of this compound provides a versatile scaffold for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the atoms of the semicarbazone backbone.

Research on analogous semicarbazones and thiosemicarbazones has demonstrated their utility in synthesizing a range of heterocycles. chemmethod.comresearchgate.net For instance, the reaction of semicarbazones with reagents like selenium dioxide can lead to the formation of 1,2,3-selenadiazoles through a cyclization process. researchgate.net Similarly, cyclization with chloroacetic acid or other bifunctional reagents can yield five-membered heterocyclic rings such as thiazolidinones from the corresponding thiosemicarbazones. These transformations highlight the potential of the semicarbazone moiety within this compound to serve as a synthon for various heterocyclic systems. The specific reaction conditions and reagents would dictate the nature of the resulting heterocyclic ring.

Coordination Chemistry of this compound

The coordination chemistry of semicarbazones is a rich and extensively studied field, owing to their versatile ligating abilities. This compound, as a semicarbazone derivative, is expected to form stable complexes with a variety of metal ions.

Ligand Properties and Metal Complex Formation

This compound possesses multiple potential donor atoms, primarily the imine nitrogen and the carbonyl oxygen of the urea moiety, making it an effective chelating ligand. Semicarbazones typically coordinate to metal ions in a bidentate fashion, forming a stable five-membered chelate ring.

The general coordination behavior of semicarbazones involves the formation of complexes with various transition metals. In many instances, the semicarbazone ligand acts as a neutral bidentate ligand, coordinating through the azomethine nitrogen and the carbonyl oxygen. However, under certain conditions, deprotonation of the amide proton can occur, leading to the formation of an anionic bidentate ligand that coordinates through the imine nitrogen and the enolic oxygen. The presence of the butoxyphenyl group may influence the electronic properties and steric hindrance of the ligand, which in turn can affect the stability and geometry of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor AtomsTautomeric Form of Ligand
Neutral BidentateImine Nitrogen, Carbonyl OxygenKeto
Anionic BidentateImine Nitrogen, Enolic OxygenEnol (after deprotonation)

Mechanistic Studies of Metal-Ligand Binding

Mechanistic studies of metal-ligand binding involving semicarbazones reveal a dependence on several factors, including the nature of the metal ion, the substituents on the ligand, and the reaction conditions. The coordination of this compound to a metal center would likely proceed through a stepwise substitution of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand.

The initial step would involve the coordination of one of the donor atoms, likely the more accessible imine nitrogen, followed by a ring-closing step where the carbonyl oxygen binds to the metal center to form the chelate ring. The kinetics and thermodynamics of this process would be influenced by the electronic and steric effects of the 4-butoxyphenyl substituent. For instance, the electron-donating butoxy group could enhance the basicity of the donor atoms, potentially leading to stronger metal-ligand bonds. The formation of either the keto or enol form of the coordinated ligand is often dictated by the pH of the reaction medium and the nature of the metal ion.

Exploration of Advanced Applications of 4 Butoxyphenyl Methylideneamino Urea in Non Biological Contexts

Role in Catalysis

Schiff base metal complexes are widely recognized for their catalytic activities in a variety of organic transformations. mdpi.com The nitrogen and oxygen donor atoms in [(4-Butoxyphenyl)methylideneamino]urea make it an excellent candidate for forming stable complexes with various transition metals, which could then serve as catalysts.

Design and Synthesis of Metal-[(4-Butoxyphenyl)methylideneamino]urea Complexes for Catalytic Applications

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes could feature various coordination modes, with the ligand potentially acting as a bidentate or tridentate chelating agent. The presence of the butoxy group could influence the solubility and electronic properties of the resulting metal complexes, which in turn could affect their catalytic performance.

Studies on analogous alkoxy-substituted Schiff base metal complexes have demonstrated their potential in catalysis. For instance, metal complexes of Schiff bases derived from substituted benzaldehydes have been employed as catalysts in oxidation, reduction, and carbon-carbon coupling reactions. mdpi.com The specific design of these complexes, including the choice of the metal center and the coordination geometry, plays a crucial role in their catalytic efficacy.

Table 1: Potential Metal Complexes of this compound and Their Anticipated Catalytic Applications

Metal Ion Potential Coordination Geometry Potential Catalytic Application
Copper(II) Square Planar or Tetrahedral Oxidation, Cross-coupling reactions
Nickel(II) Square Planar or Octahedral Polymerization, Hydrogenation
Palladium(II) Square Planar Cross-coupling reactions (e.g., Suzuki, Heck)

Mechanistic Studies of Catalytic Cycles and Turnover Frequencies

Detailed mechanistic studies for catalytic reactions involving this compound complexes are not currently available. However, based on related systems, a proposed catalytic cycle would likely involve the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, insertion, and reductive elimination to yield the product and regenerate the catalyst.

The turnover number (TON) and turnover frequency (TOF) are critical parameters for evaluating the efficiency of a catalyst. For related Schiff base and semicarbazone metal complex catalysts, TONs and TOFs can vary significantly depending on the specific reaction, reaction conditions, and the nature of the catalyst. Computational studies on similar thiosemicarbazone metal complexes have been used to elucidate reaction mechanisms and predict catalytic activity, a strategy that could be applied to complexes of this compound.

Potential in Materials Science

The molecular structure of this compound, featuring a rigid aromatic core and a flexible butoxy chain, suggests its potential as a building block for various functional materials.

Building Block for Liquid Crystalline Materials

Schiff bases are a well-known class of compounds that exhibit liquid crystalline properties. anjs.edu.iq The presence of a long alkoxy chain, such as the butoxy group in this compound, is a common feature in many liquid crystalline molecules, as it can contribute to the formation of mesophases. researchgate.net The rod-like shape of the molecule is also conducive to the formation of nematic or smectic phases. The synthesis of homologous series of Schiff bases with varying alkoxy chain lengths has been a common strategy to tune the liquid crystalline properties. rdd.edu.iq While specific studies on the liquid crystalline behavior of this compound are lacking, its molecular architecture makes it a promising candidate for further investigation in this area.

Precursor for Polymer Synthesis and Advanced Organic Frameworks

The amine and carbonyl functionalities within the this compound structure present opportunities for its use as a monomer in polymerization reactions. For example, it could potentially undergo condensation polymerization with other monomers to form novel polymers with unique properties. Schiff base polymers are known for their thermal stability and potential applications in various fields. researchgate.net Furthermore, the ability of the ligand to coordinate with metal ions could be exploited in the synthesis of coordination polymers or metal-organic frameworks (MOFs), where the compound would act as an organic linker.

Optoelectronic Properties and Applications in Organic Electronics

Schiff bases and their metal complexes have garnered interest for their potential applications in organic electronics due to their optoelectronic properties. researchgate.net The conjugated π-system in this compound could give rise to interesting photophysical properties, such as fluorescence. Coordination to a metal center can further modulate these properties. Studies on other Schiff base complexes have shown that they can be used as emissive materials in organic light-emitting diodes (OLEDs). The introduction of different substituents and metal ions allows for the tuning of the emission color and efficiency. sapub.org While the optoelectronic properties of this compound have not been specifically reported, related Schiff base compounds have been investigated for their use in various optoelectronic applications. mdpi.com

Application in Molecular Recognition and Chemosensing

Design of Receptors for Anions or Cations (excluding biological relevance)

The urea (B33335) functional group in this compound is a powerful motif for the recognition of anions through hydrogen bonding. The two N-H protons of the urea can form a bifurcated hydrogen bond with anions, leading to the formation of stable host-guest complexes. The butoxyphenyl group can also play a role in modulating the binding affinity and selectivity through steric and electronic effects.

While direct studies on this compound as an anion or cation receptor are not extensively documented, the principles of receptor design using similar semicarbazone and urea-based structures are well-established. For instance, related bisthiosemicarbazone derivatives have demonstrated notable selectivity for fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) anions over other halides like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) researchgate.net. This selectivity arises from the complementary size, shape, and basicity of the anions to the binding pocket created by the receptor.

Similarly, Schiff-base semicarbazones have been successfully employed in the sequential sensing of cations like aluminum (Al³⁺) and anions such as fluoride (F⁻) nih.gov. The initial coordination of the cation to the semicarbazone ligand can modulate its electronic properties, which is then perturbed by the subsequent binding of an anion. This cascade sensing mechanism allows for the detection of multiple analytes using a single receptor molecule. The design of such receptors often involves a careful balance of hydrogen bonding, electrostatic interactions, and coordination chemistry.

Table 1: Examples of Anion and Cation Recognition by Semicarbazone Derivatives

Receptor TypeTarget Analyte(s)Key Interactions
BisthiosemicarbazoneF⁻, CH₃COO⁻, H₂PO₄⁻Hydrogen bonding
Schiff-base semicarbazoneAl³⁺, then F⁻Coordination, Hydrogen bonding
Indole-based semicarbazoneCl⁻Hydrogen bonding

This table presents data from related semicarbazone compounds to illustrate the potential applications of this compound.

Development of Fluorescent or Chromogenic Probes for Chemical Detection

The conjugation of the semicarbazone moiety with the butoxyphenyl group in this compound provides a basis for the development of fluorescent or chromogenic probes. The interaction of the molecule with a target analyte can induce a change in its electronic structure, leading to a detectable change in its absorption or emission properties.

The development of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). For example, a semicarbazide-based fluorescent probe has been designed for the detection of copper ions (Cu²⁺) and formaldehyde (B43269) nih.gov. The binding of Cu²⁺ to the probe can trigger a hydrolysis reaction that leads to a "turn-on" fluorescence response by modulating the ICT process nih.gov.

In the context of this compound, the butoxy group can enhance the solubility of the probe in various media and can also influence its photophysical properties. Upon binding to a specific cation or anion, the conformational change or the alteration of the electron density within the molecule can lead to a significant shift in the fluorescence emission wavelength or intensity. This provides a direct and sensitive method for the detection of the target species. The design of such probes can be further refined by introducing other functional groups to the aromatic ring to fine-tune the selectivity and sensitivity.

Table 2: Sensing Mechanisms in Semicarbazone-Based Fluorescent Probes

Probe MechanismDescriptionExample Analyte
Intramolecular Charge Transfer (ICT)Analyte binding alters the charge distribution in the excited state, leading to a change in fluorescence.Cu²⁺
Photoinduced Electron Transfer (PET)Analyte binding suppresses or enhances electron transfer from a donor to a fluorophore, modulating fluorescence.Formaldehyde
Förster Resonance Energy Transfer (FRET)Analyte-induced conformational change alters the distance between a donor and acceptor fluorophore, affecting energy transfer.Thiols

This table illustrates common sensing mechanisms in fluorescent probes with semicarbazone moieties, suggesting potential pathways for designing probes based on this compound.

Utilization in Supramolecular Chemistry

The ability of this compound to participate in specific and directional non-covalent interactions, particularly hydrogen bonding, makes it a valuable building block in supramolecular chemistry. These interactions can drive the self-assembly of the molecules into well-defined, higher-order structures with emergent properties.

Self-Assembly Processes and Hydrogen-Bonded Architectures

The urea group is a highly effective functional group for promoting self-assembly through the formation of robust and directional N-H···O hydrogen bonds. In the case of this compound, these interactions can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The butoxyphenyl group can influence the packing of the molecules in the solid state through van der Waals interactions and potential π-π stacking of the aromatic rings.

The crystal structure of related semicarbazone compounds reveals the prevalence of hydrogen-bonded polymeric structures researchgate.net. For example, in (1R)-(+)-camphor semicarbazone, the molecules form a chain of fused eight-membered rings through intermolecular N-H···O hydrogen bonds between the hydrazidic and amidic protons and the carbonyl oxygen of adjacent molecules researchgate.net. This demonstrates the strong propensity of the semicarbazone moiety to direct self-assembly. The substitution on the aryl ring, such as the butoxy group in the title compound, can further guide the formation of specific supramolecular architectures by introducing additional steric or weak hydrogen bonding interactions. The interplay of these various non-covalent forces dictates the final supramolecular structure.

Formation of Ordered Structures and Nanomaterials

The self-assembly of this compound can be harnessed to create ordered structures and nanomaterials. By controlling the conditions of self-assembly, such as solvent, temperature, and concentration, it is possible to direct the formation of specific morphologies, including nanofibers, nanotubes, and vesicles. These supramolecular nanomaterials can exhibit properties that are distinct from the individual molecules.

The principles of supramolecular chemistry allow for a "bottom-up" approach to the fabrication of functional nanomaterials rsc.org. The dynamic and reversible nature of the non-covalent bonds holding the assembly together can impart stimuli-responsive properties to the resulting materials longdom.org. For instance, a change in pH or the introduction of a competitive binding guest could potentially disrupt the hydrogen-bonded network, leading to a disassembly of the nanostructure. This responsiveness is a key feature in the design of "smart" materials. While specific examples of nanomaterials derived from this compound are not yet reported, the structural motifs present in the molecule are highly conducive to the formation of such ordered assemblies, opening up avenues for future research in materials science and nanotechnology.

Future Research Directions and Unexplored Avenues for 4 Butoxyphenyl Methylideneamino Urea

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of semicarbazones involves the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961), often in an acidic medium. learncbse.in While effective, future research must prioritize the development of more efficient and environmentally benign synthetic routes for [(4-Butoxyphenyl)methylideneamino]urea.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more sustainable synthetic protocols. researchgate.net Research efforts could focus on replacing toxic and non-environmentally friendly reagents commonly used in semicarbazone synthesis. geneseo.edu Promising avenues include the use of novel green solvents such as ethyl lactate (B86563) and dimethyl isosorbide, which have been successfully employed for the synthesis of other substituted benzaldehyde (B42025) semicarbazones. geneseo.edu These solvents, often used in specific ratios with water, can lead to high-yield and high-purity products. geneseo.edu Another sustainable approach involves the use of deep eutectic solvents (DES), which are efficient, green, and can improve yields in reactions like N-alkylation/acylation, making the synthesis more cost-effective. researchgate.net

Energy-Efficient Techniques: Microwave-assisted organic synthesis (MAOS) presents a significant opportunity to enhance the efficiency of this compound synthesis. nih.gov This technique has been shown to reduce reaction times from hours to minutes and improve yields for various heterocyclic compounds, including pyrimidine (B1678525) derivatives synthesized via multi-component reactions. nih.govjocpr.com The application of microwave irradiation, potentially under solvent-free conditions, could offer a rapid and eco-friendly pathway to the target molecule. jocpr.com

Synthetic MethodologyKey PrinciplesPotential Advantages for this compound SynthesisRelevant Research Findings
Green Solvent SystemsUse of non-toxic, biodegradable solvents (e.g., ethyl lactate, dimethyl isosorbide, DES). geneseo.eduresearchgate.netReduced environmental impact, potentially higher purity and yield. geneseo.eduSuccessful synthesis of substituted semicarbazones in ethyl lactate:water (80:20) and dimethyl isosorbide:water (92:8) mixtures. geneseo.edu
Microwave-Assisted Synthesis (MAOS)Application of microwave energy to accelerate chemical reactions. foliamedica.bgDrastically reduced reaction times, improved yields, potential for solvent-free conditions. jocpr.comSynthesis of bioactive tetrahydropyrimidine (B8763341) derivatives and other heterocycles with significantly shorter reaction times compared to conventional heating. nih.govfoliamedica.bg
Catalyst-Free ConditionsElimination of catalysts to simplify purification and reduce waste. nih.govSimplified reaction setup and workup, reduced cost and environmental burden.One-pot synthesis of pyrano[2,3-d]pyrimidine derivatives achieved under catalyst-free microwave irradiation in water. nih.gov

Advanced Computational Approaches for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry provides powerful tools to investigate the structural, electronic, and thermodynamic properties of molecules, offering insights that can guide experimental work. For this compound, advanced computational methods can be employed to build a comprehensive theoretical understanding.

Density Functional Theory (DFT) Studies: DFT calculations are invaluable for optimizing molecular geometry, analyzing vibrational spectra, and understanding electronic structure. conicet.gov.arresearchgate.net Future research should involve performing DFT calculations on this compound to determine key parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal information about charge transfer within the molecule and its chemical reactivity. conicet.gov.ar Furthermore, Natural Bond Orbital (NBO) analysis can elucidate hyper-conjugative interactions and charge delocalization, contributing to the molecule's stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Molecular Dynamics (MD) and Docking Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, which is particularly relevant for predicting its behavior in biological systems. researchgate.net For potential therapeutic applications, molecular docking studies are crucial for predicting the binding affinity and interaction modes of the compound with specific biological targets, such as enzymes or receptors. nih.govresearchgate.netnih.gov These in silico studies can help identify promising therapeutic targets and guide the design of more potent derivatives. nih.gov

Computational MethodObjectivePredicted Properties for this compoundExample from Similar Compounds
Density Functional Theory (DFT)Geometry optimization, electronic structure analysis, vibrational frequency calculation. conicet.gov.arresearchgate.netBond parameters, HOMO-LUMO gap, molecular electrostatic potential, reactivity indices. mdpi.comDFT studies on 4-methoxybenzaldehyde (B44291) and other derivatives have successfully correlated calculated vibrational spectra with experimental data. researchgate.net
Molecular DockingPredict binding modes and affinities with biological macromolecules. nih.govPotential enzyme inhibitory activity (e.g., against urease, α-amylase), identification of key binding interactions. nih.govresearchgate.netDocking studies of benzimidazole (B57391) urea (B33335) derivatives identified strong affinities for α-amylase and α-glucosidase active sites. nih.gov
Molecular Dynamics (MD) SimulationsSimulate the motion of the molecule over time to understand its dynamic behavior and stability. researchgate.netConformational stability, interaction with solvent molecules, flexibility of the butoxy chain.MD simulations have been used to analyze the structural stability of various organic molecules in aqueous solutions.
ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. Oral bioavailability, blood-brain barrier penetration, potential toxicity, drug-likeness score. Computational prediction of ADMET properties is a standard step in modern drug discovery for various classes of compounds.

Discovery of Unanticipated Applications in Emerging Fields (e.g., Quantum Materials, Artificial Intelligence in Chemistry)

While semicarbazones are well-explored in medicinal chemistry, their potential in emerging technological fields remains largely untapped. Future research should venture beyond traditional applications to explore the utility of this compound in novel domains.

Quantum Materials and Organic Electronics: The rich electronic structures of conjugated organic molecules like semicarbazones suggest potential applications in materials science. Research could investigate the charge transport properties and thin-film forming capabilities of this compound. rsc.org The presence of heteroatoms and the potential for intermolecular hydrogen bonding could lead to interesting self-assembly properties. While a nascent field, the use of complex molecules as qubits for quantum computing is being explored, and the specific rotational and vibrational states of molecules like this semicarbazone could be investigated for such advanced applications. harvard.edu Quantum computational chemistry itself can be used to accurately calculate the electronic structure of the molecule, which is a key step in designing materials for quantum applications. aps.org

Artificial Intelligence in Chemistry: The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. nih.gov Future work could involve creating a dataset of properties for this compound and its analogues to train ML models. These models could then predict the properties of novel, unsynthesized derivatives, accelerating the discovery of compounds with desired characteristics. scitechdaily.comnih.gov AI-driven platforms can screen vast virtual libraries of molecules for potential activity against various targets, a process that could uncover entirely new applications for this semicarbazone scaffold. anl.gov AI can also be used to predict optimal synthetic routes, enhancing the efficiency of chemical production. nih.gov

Challenges and Opportunities in the Comprehensive Academic Investigation of Semicarbazone Derivatives

The comprehensive study of this compound and related semicarbazones presents both challenges and significant opportunities for academic research.

Challenges: A primary challenge is the synthesis and purification of derivatives, where achieving high yields and purity can be difficult, sometimes requiring chromatographic separation. The solubility of semicarbazones can also be a limiting factor, both for their synthesis and for biological testing. A significant hurdle for this specific compound is the lack of existing literature, requiring foundational research to establish its basic physicochemical and biological properties.

Opportunities: The versatile semicarbazone scaffold offers vast opportunities for structural modification. pharmatutor.org The butoxy group on the phenyl ring provides a site for further functionalization, allowing for the fine-tuning of properties such as lipophilicity and electronic effects. There is a substantial opportunity to build a comprehensive structure-activity relationship (SAR) profile for this class of compounds. The broad range of reported biological activities for semicarbazones—including antibacterial, antifungal, anticonvulsant, and anticancer effects—suggests that this compound could be a promising candidate for drug discovery programs. nih.gov A systematic investigation into its various biological activities could uncover novel therapeutic leads.

Integration of this compound Research with Broader Chemical Science Initiatives

To maximize the impact of research on this compound, it is essential to integrate these efforts with broader initiatives in the chemical sciences.

Collaborative Research Platforms: Engaging in collaborative innovation programs can accelerate progress. changechemistry.org These platforms bring together academic researchers and industry partners to solve common challenges, such as developing safer and more sustainable chemicals. changechemistry.org By sharing data and expertise on this compound, researchers could contribute to and benefit from large-scale initiatives focused on green chemistry or the discovery of new functional materials.

Open Science and Data Sharing: Adopting an open science approach by publishing detailed experimental procedures, characterization data, and computational models in open-access formats would foster collaboration and prevent duplication of effort. Contributing to shared chemical libraries and databases can enhance the visibility of the compound and enable its use in large-scale screening and AI-driven discovery projects. This aligns with the broader movement in science toward creating learning environments that encourage collaboration and peer-to-peer engagement to solve complex problems.

Q & A

Basic: What synthetic protocols are recommended for the preparation of [(4-Butoxyphenyl)methylideneamino]urea?

Answer:
The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and urea precursors. A common approach includes:

Schiff base formation : Reacting 4-butoxybenzaldehyde with semicarbazide hydrochloride under reflux in ethanol/water with catalytic acetic acid .

Purification : Crystallization from solvents like 2-butanone/heptane mixtures, as demonstrated in analogous methylideneamino urea syntheses (e.g., Reference Example 104, EP 4 374 877) .

Characterization : Confirm via LCMS (expected [M+H]+ ~222–250 m/z range) and HPLC retention time (e.g., ~1.1–1.2 minutes under SMD-TFA05 conditions) .

Advanced: How can reaction conditions be optimized to improve crystallinity and yield?

Answer:
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) aid dissolution, while antisolvents like heptane induce crystallization. Stirring for 4+ days enhances crystal growth .
  • Acid catalysis : Adding HCl (2M) or pyridine hydrochloride stabilizes intermediates and reduces byproducts .
  • Temperature control : Maintain 25°C during crystallization to avoid amorphous precipitates .
  • Seeding : Introduce trace amounts of pre-formed crystals (e.g., 1 mg in 15 mL reaction volume) to promote nucleation .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • LCMS : Verify molecular weight (e.g., m/z 222–250 [M+H]+) and purity .
  • HPLC : Use SMD-TFA05 conditions (C18 column, 0.1% TFA in water/acetonitrile) to assess retention time consistency .
  • 1H/13C NMR : Identify characteristic peaks (e.g., urea NH ~10 ppm, aromatic protons ~6.8–7.5 ppm) .
  • X-ray crystallography : Employ SHELXL for small-molecule refinement if single crystals are obtained .

Advanced: How to resolve contradictions in spectroscopic data between batches?

Answer:

  • Batch comparison : Use HPLC-MS/MS to detect trace impurities (e.g., unreacted aldehyde or urea byproducts) .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD3OD in NMR) to distinguish overlapping signals .
  • Crystallographic validation : Compare unit cell parameters across batches using SHELX routines to identify polymorphic variations .
  • Reaction monitoring : Employ in-situ FTIR to track Schiff base formation (C=N stretch ~1600–1650 cm⁻¹) and adjust stoichiometry .

Basic: What biological assays are suitable for preliminary activity screening?

Answer:

  • Receptor binding : Use fluorescence polarization assays to test affinity for urea-sensitive targets (e.g., ANO1 channels, as in analogous methylideneamino urea inhibitors ).
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., Calu-3) at 0.3–3 mg/mL concentrations .
  • Oxidative stress markers : Quantify 8-OHdG or malondialdehyde via SPE-HPLC–MS/MS in cell lysates .

Advanced: How to design structure-activity relationship (SAR) studies for urea derivatives?

Answer:

  • Variable substituents : Synthesize analogs with modified alkoxy chains (e.g., ethoxy, propoxy) to assess hydrophobic interactions .
  • Bioisosteric replacement : Substitute the urea moiety with thiourea or cyanoguanidine to evaluate hydrogen-bonding effects .
  • Pharmacokinetic profiling : Measure logP (e.g., ~2.2 via shake-flask method) and metabolic stability in microsomal assays .
  • Computational modeling : Dock optimized structures into target proteins (e.g., ANO1) using AutoDock Vina to predict binding modes .

Basic: How to address solubility challenges in in vitro assays?

Answer:

  • Solvent systems : Use DMSO stocks (<1% v/v) diluted in PBS or cell culture media .
  • Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic compounds .
  • Cyclodextrin complexes : Prepare hydroxypropyl-β-cyclodextrin inclusion complexes to enhance aqueous solubility .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization : Freeze-dry under vacuum with cryoprotectants (e.g., trehalose) to stabilize the urea linkage .
  • Inert atmosphere : Store in amber vials under argon to prevent oxidation of the methylideneamino group .
  • Accelerated stability testing : Monitor degradation at 40°C/75% RH over 4 weeks via HPLC-UV (λ = 254 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.